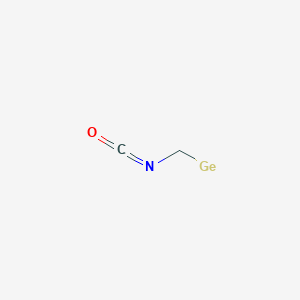
CID 78062976
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062976” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062976 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification using chromatography techniques to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Product Isolation: Using large-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
CID 78062976 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
CID 78062976 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062976 involves its interaction with specific molecular targets within cells. It binds to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to changes in cell behavior, such as altered gene expression or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
CID 12345678: Shares a similar core structure but differs in functional groups.
CID 23456789: Has a similar mechanism of action but is less potent.
CID 34567890: Used in similar applications but has different chemical properties.
Uniqueness
CID 78062976 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high potency and selectivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C2H2GeNO |
|---|---|
Molecular Weight |
128.67 g/mol |
InChI |
InChI=1S/C2H2GeNO/c3-1-4-2-5/h1H2 |
InChI Key |
BKISMWRBHMCZHU-UHFFFAOYSA-N |
Canonical SMILES |
C(N=C=O)[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















